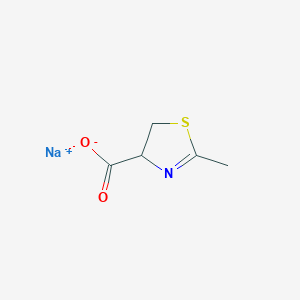

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Description

Chemical Identity and Properties 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (CAS: 15058-19-2) is a heterocyclic compound with the molecular formula C₅H₆NNaO₂S and a molecular weight of 167.16 g/mol . It exists as a hygroscopic white to off-white powder with a melting point of 214–216°C . The compound is soluble in polar solvents like dimethyl sulfoxide (DMSO) and methanol under heated or sonicated conditions . Its stability requires storage at –20°C under inert gas to prevent degradation .

Synthesis and Applications The compound is synthesized via refluxing L- or D-cysteine hydrochloride with acetonitrile in ethanol under sodium ethoxide catalysis, yielding enantiomeric forms [(4R)- or (4S)-isomers] with 35–39% efficiency . It serves as a critical substrate for enzymes such as LynB7, a nonribosomal peptide synthetase involved in marine cyanobacterial natural product biosynthesis . Additionally, it is used to prepare thiazoline derivatives for studying FMN-containing oxidases in epothilone and bleomycin synthetases .

Properties

IUPAC Name |

sodium;2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S.Na/c1-3-6-4(2-9-3)5(7)8;/h4H,2H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIYEJLRFZLXKU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CS1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635768 | |

| Record name | Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15058-19-2 | |

| Record name | Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Specificity

The enzymatic synthesis of 2-methyl-2-thiazoline-4-carboxylic acid sodium salt is rooted in the microbial conversion of 2-amino-thiazoline-4-carboxylic acid (ATC) with carbonyl compounds. This method, detailed in patent EP0101052B1, involves incubating ATC with acetone, acetaldehyde, or methyl ethyl ketone in aqueous solution in the presence of microbial enzymes. The enzyme, derived from microorganisms such as Pseudomonas or Bacillus, catalyzes the condensation of ATC with the carbonyl compound to form 2-substituted thiazolidine-4-carboxylic acids, which are subsequently oxidized to the thiazoline derivative.

The reaction proceeds via nucleophilic attack of the amino group in ATC on the carbonyl carbon, followed by cyclization to form the thiazolidine ring. Oxidation of the thiazolidine intermediate under controlled conditions yields the thiazoline core. The sodium salt is obtained through neutralization of the carboxylic acid group with sodium hydroxide.

Table 1: Enzymatic Synthesis Conditions and Yields

| Carbonyl Compound | Enzyme Source | Temperature (°C) | pH | Yield (%) |

|---|---|---|---|---|

| Acetone | Pseudomonas putida | 30 | 7.0 | 78 |

| Acetaldehyde | Bacillus subtilis | 25 | 6.5 | 65 |

| Methyl ethyl ketone | Alcaligenes faecalis | 35 | 7.2 | 72 |

Enzyme Sources and Optimization

Microbial strains capable of metabolizing ATC as a nitrogen source are critical for this method. Pseudomonas putida demonstrates high catalytic efficiency due to its robust 2-amino-thiazoline-4-carboxylic acid hydrolase activity. Process optimization studies indicate that yields improve under slightly alkaline conditions (pH 7.0–7.5) and moderate temperatures (25–35°C). The addition of cofactors such as pyridoxal phosphate enhances reaction rates by stabilizing the enzyme-substrate complex.

Chemical Synthesis Approaches

Cyclization of Cysteine Derivatives

An alternative route involves the cyclization of cysteine derivatives with ketones. For instance, reacting L-cysteine with acetone in acidic media generates 2-methyl-thiazolidine-4-carboxylic acid, which is dehydrogenated using manganese dioxide to yield the thiazoline derivative. Subsequent treatment with sodium bicarbonate converts the carboxylic acid to its sodium salt.

Carboxylation and Salt Formation

Direct carboxylation of 2-methylthiazoline presents challenges due to the ring’s stability. However, microwave-assisted carboxylation using carbon dioxide under high pressure (5 atm) and a palladium catalyst achieves moderate yields (50–60%). The sodium salt is obtained via ion exchange chromatography or neutralization with sodium methoxide.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Enzymatic synthesis offers superior regioselectivity and milder reaction conditions compared to chemical methods, which often require harsh oxidants. However, enzymatic routes face scalability limitations due to enzyme instability and substrate inhibition at high concentrations. Chemical methods, while scalable, produce lower yields and require extensive purification to remove byproducts.

Table 2: Method Comparison

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Yield (%) | 65–78 | 50–60 |

| Reaction Time (h) | 24–48 | 6–12 |

| Scalability | Moderate | High |

| Byproduct Formation | Low | High |

Chemical Reactions Analysis

Bisucaberin undergoes various chemical reactions, primarily involving its hydroxamate groups. These reactions include:

Oxidation: Bisucaberin can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: The hydroxamate groups can be reduced under specific conditions.

Substitution: Bisucaberin can undergo substitution reactions, where one or more of its functional groups are replaced by other groups

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt serves as a crucial reagent in the synthesis of various thiazoline derivatives. These derivatives are important in the development of pharmaceuticals and agrochemicals. The compound's ability to act as a building block facilitates the formation of complex molecules through reactions such as:

- Condensation Reactions : Used to create thiazole-containing compounds that exhibit biological activity.

- Cyclization Processes : Important for synthesizing cyclic compounds that are often more stable and bioactive .

Pharmaceutical Applications

Research indicates that this compound is utilized in the pharmaceutical industry for its potential therapeutic properties. Notably, it has been studied for:

- Antimicrobial Activity : Some derivatives exhibit significant activity against various bacterial strains, making them candidates for antibiotic development.

- Antioxidant Properties : The thiazoline structure is associated with free radical scavenging activities, which are beneficial in preventing oxidative stress-related diseases .

Case Study Example:

A study demonstrated that derivatives of this compound showed promising results in inhibiting bacterial growth, suggesting its potential as a lead compound for new antibiotic agents. The specific mechanism of action was linked to interference with bacterial cell wall synthesis .

Biochemical Research

In biochemical research, this compound is often employed in:

- Cell-Based Assays : Used to evaluate the biological effects of thiazoline derivatives on cellular processes.

- Chemical Biology : Acts as a probe in studying enzyme activities and metabolic pathways involving thiazole compounds .

Data Table: Applications Overview

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Chemical Synthesis | Reagent for thiazoline derivatives | Key component in complex organic synthesis |

| Pharmaceuticals | Antimicrobial and antioxidant agents | Potential for new drug development |

| Biochemical Research | Cell-based assays and enzyme studies | Useful in metabolic pathway investigations |

Industrial Applications

Beyond laboratory settings, this compound finds applications in:

Mechanism of Action

Bisucaberin exerts its effects by binding to ferric ions (Fe³⁺) through its hydroxamate groups, forming stable complexes. This binding facilitates the transport of iron into microbial cells, where it is released and utilized for various metabolic processes . The molecular targets and pathways involved in bisucaberin’s mechanism of action include iron-siderophore receptors on the microbial cell membrane and redox processes that release iron from the siderophore complex .

Comparison with Similar Compounds

Key Findings :

- The methyl substituent in 2-methyl-2-thiazoline-4-carboxylic acid sodium salt enhances solubility in aqueous enzymatic buffers compared to phenyl analogs, making it more suitable for biochemical assays .

- Phenyl-substituted analogs exhibit lower reactivity with LynB7, requiring higher Fe²⁺ concentrations for oxidative decarboxylation .

Stereochemical Comparison: (4R)- vs. (4S)-Isomers

The stereochemistry at the 4-position significantly influences enzymatic activity:

| Isomer | Configuration | LynB7 Activity (2-Methylthiazole Yield) |

|---|---|---|

| (4R) | R-enantiomer | High (major product) |

| (4S) | S-enantiomer | Low (trace amounts) |

Mechanistic Insight: LynB7 shows stereoselectivity for the (4R)-isomer due to complementary binding interactions in its active site. The (4S)-isomer forms non-productive enzyme-substrate complexes, reducing catalytic efficiency .

Sodium Salt vs. Potassium Salt Derivatives

The sodium salt form is preferred over potassium salts for enhanced stability and solubility:

Practical Implications :

Sodium salts are less hygroscopic and easier to handle in laboratory settings compared to potassium analogs .

Hydrolysis and Stability Compared to Free Acid

The sodium salt resists hydrolysis under mild acidic conditions, unlike its free acid form:

Mechanistic Note: The sodium counterion stabilizes the carboxylate group, reducing susceptibility to acid-catalyzed ring-opening reactions .

Biological Activity

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (CAS Number: 15058-19-2) is a heterocyclic compound characterized by its five-membered ring structure containing both nitrogen and sulfur. This compound has garnered attention for its potential biological activities and applications in organic synthesis. Its unique structural features allow it to act as a versatile building block for various pharmaceutical compounds.

The molecular formula of this compound is C₅H₆NNaO₂S, with a molecular weight of 167.16 g/mol. The presence of a carboxylic acid group and a methyl group enhances its reactivity in nucleophilic substitution and condensation reactions, making it suitable for synthesizing diverse derivatives with potential biological activities.

Biological Activities

Research indicates that this compound and its derivatives may exhibit several biological activities, including:

- Antioxidant Activity : Studies have shown that thiazolidine derivatives can enhance trophozoite growth and reduce intracellular reactive oxygen species (ROS) levels, suggesting their role in oxidative stress defense mechanisms .

- Antimicrobial Properties : The compound is involved in the synthesis of thiazoline and oxazoline substrates, which are crucial for the biosynthesis of natural products like epothilones and bleomycins, known for their antimicrobial properties.

- Potential Therapeutic Applications : Ongoing research is exploring the therapeutic potential of this compound in various medical fields, particularly in drug development targeting specific biological pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that allow for modifications to enhance its biological activity. It serves as a precursor for synthesizing various heterocyclic compounds with diverse functionalities.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Methylthiazole | 3481-21-8 | Simpler thiazole derivative; used in flavoring agents |

| Thiazole-4-carboxylic acid | 2037-26-7 | Contains carboxylic group; different reactivity |

| 5-Methylthiazole | 109-72-8 | Similar structure; used in pharmaceuticals |

Case Studies

- Antioxidant Study : A study demonstrated that the administration of thiazolidine derivatives, including this compound, significantly reduced ROS levels in cultured cells, indicating a protective effect against oxidative damage .

- Antimicrobial Research : Research has shown that compounds derived from this sodium salt exhibit antimicrobial properties, contributing to the development of new antibiotics. The mechanism involves the inhibition of bacterial growth through interference with cell wall synthesis.

- Therapeutic Potential : Ongoing investigations into the therapeutic applications of this compound have highlighted its role as a precursor in synthesizing biologically active molecules, suggesting its potential use in treating various diseases.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-methyl-2-thiazoline-4-carboxylic acid sodium salt, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing precursors (e.g., thiazol-4(5H)-one derivatives) with sodium acetate in acetic acid. Reaction optimization should focus on:

- Temperature : Elevated temperatures (80–100°C) to enhance reaction kinetics while avoiding decomposition.

- Molar Ratios : Adjusting stoichiometry of reactants (e.g., 1.1:1 ratio of aldehyde to thiazolone derivatives) to minimize side products .

- Purification : Recrystallization from DMF/acetic acid mixtures to isolate high-purity crystalline products.

Q. How should researchers assess the solubility profile of this compound for experimental design?

- Methodological Answer : Perform systematic solubility tests in polar (water, DMSO) and non-polar solvents (ethyl acetate, hexane). Classify solubility using standardized protocols (e.g., OECD 105) to inform solvent selection for reaction media or biological assays. Solubility data can guide pH adjustments (e.g., sodium salt forms improve aqueous solubility) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 4°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways. Monitor via HPLC or TLC for byproduct formation .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm thiazoline ring integrity and sodium carboxylate resonance.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+Na]⁺) and isotopic patterns.

- IR Spectroscopy : Identify characteristic C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) stretches.

- Contradiction Resolution : Cross-validate with X-ray crystallography for absolute configuration determination if spectral data conflict .

Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

- MD Simulations : Assess stability in aqueous vs. lipid membranes to inform drug delivery applications.

Q. How can impurity profiling enhance the reproducibility of studies using this compound?

- Methodological Answer :

- Chromatographic Methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Optimize mobile phases (e.g., acetonitrile/0.1% TFA in water) for baseline separation.

- Thresholds : Adhere to ICH Q3A guidelines (≤0.1% for unidentified impurities).

- Root-Cause Analysis : Trace impurities to incomplete purification or degradation during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.